(4-Chlorophenyl)(pyridin-2-yl)methanol
Overview
Description
4-Chlorophenyl-2-pyridinylmethanol is an organic compound with the molecular formula C12H10ClNO. It is a synthetic intermediate used in the production of various pharmaceutical compounds. This compound is characterized by the presence of a chlorophenyl group and a pyridinylmethanol group, making it a versatile building block in organic synthesis .
Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis reactions as a catalyst, ligand, or reagent . It is typically used in the synthesis of hormone-like compounds, bioactive molecules, and anti-tumor and antibacterial agents .
Mode of Action
It is known that the compound plays a crucial role in various organic synthesis reactions . The presence of a hydroxyl group on one phenyl ring and a chlorine atom on the other phenyl ring may contribute to its reactivity and interaction with other molecules .
Biochemical Pathways
It has been used in the synthesis of bioactive molecules, suggesting that it may influence various biochemical pathways depending on the specific context of its use .
Pharmacokinetics
Its physical and chemical properties such as solubility and stability might influence its bioavailability .
Result of Action
It is known that this compound is used in the synthesis of various bioactive molecules, suggesting that its action could result in the production of these molecules .
Action Environment
The action of (4-Chlorophenyl)(pyridin-2-yl)methanol can be influenced by various environmental factors. For instance, it has been reported that in a water-cyclohexane liquid-liquid system, the compound showed improved substrate tolerance and reduced product inhibition and toxicity . Moreover, the compound was found to be relatively stable at room temperature, suggesting that temperature is an important factor influencing its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
(4-Chlorophenyl)(pyridin-2-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can act as a substrate or inhibitor, affecting the enzyme’s activity. Additionally, this compound has been shown to bind to proteins such as albumin, influencing its distribution and bioavailability in the body .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. This compound also interacts with DNA, influencing gene expression and potentially leading to changes in cellular function. Additionally, this compound can inhibit or activate enzymes, further modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to variations in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range produces the desired biological response without causing harm. Exceeding this range can result in detrimental outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites, influencing overall cellular metabolism. Additionally, this compound may require specific cofactors for its metabolic processing .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, influencing its localization and accumulation in specific tissues. Binding to proteins such as albumin can also affect its distribution and bioavailability .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chlorophenyl-2-pyridinylmethanol typically involves the reaction of 2-(p-chlorobenzyl)pyridine with appropriate reagents under controlled conditions. One common method includes the use of reducing agents to convert the precursor into the desired product .
Industrial Production Methods
In industrial settings, the production of 4-Chlorophenyl-2-pyridinylmethanol is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process may involve multiple steps, including purification and crystallization, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl-2-pyridinylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Chlorophenyl-2-pyridinylmethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl-2-pyridylmethanone: Similar in structure but contains a ketone group instead of an alcohol group.
4-Chlorophenyl-2-pyridylmethane: Lacks the hydroxyl group present in 4-Chlorophenyl-2-pyridinylmethanol.
4-Chlorophenyl-2-pyridylmethanamine: Contains an amine group instead of a hydroxyl group
Uniqueness
4-Chlorophenyl-2-pyridinylmethanol is unique due to its specific combination of a chlorophenyl group and a pyridinylmethanol group, which provides distinct reactivity and versatility in organic synthesis. This uniqueness makes it a valuable intermediate in the production of various pharmaceutical and chemical compounds .
Properties
IUPAC Name |
(4-chlorophenyl)-pyridin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUPOFQRQNJDNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286693 | |
Record name | α-(4-Chlorophenyl)-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27652-89-7 | |
Record name | α-(4-Chlorophenyl)-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27652-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)(pyridin-2-yl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027652897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27652-89-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 27652-89-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-(4-Chlorophenyl)-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(4-chlorophenyl)pyridine-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.160 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4-CHLOROPHENYL)(PYRIDIN-2-YL)METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WG0AN693Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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